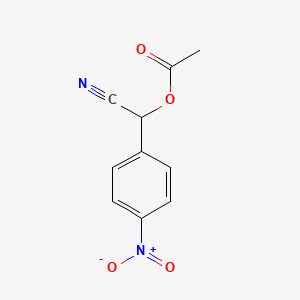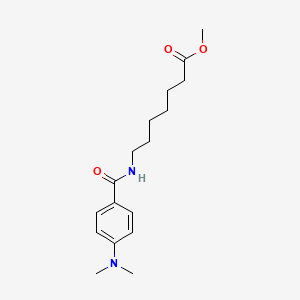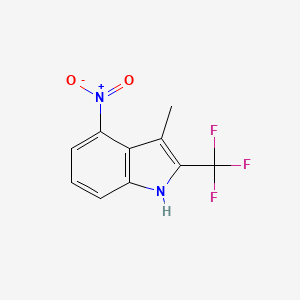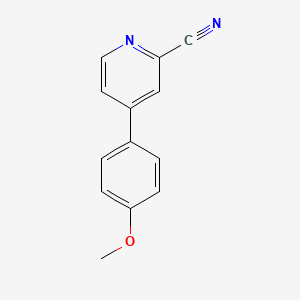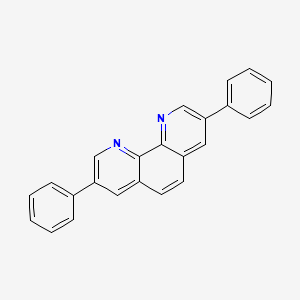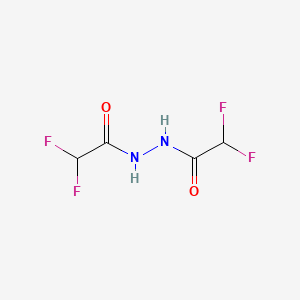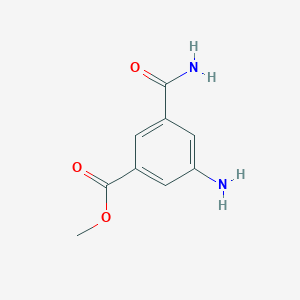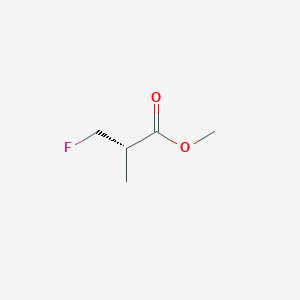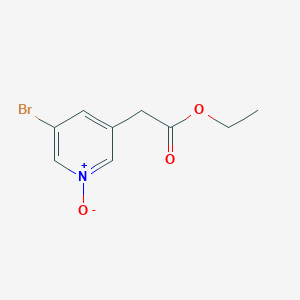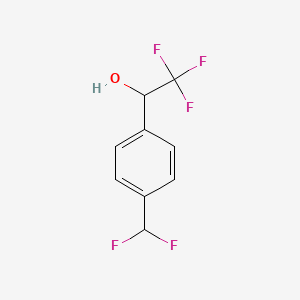
5-Trifluoromethyl-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)-2,2’-bipyridine: is an organic compound that features a bipyridine core with a trifluoromethyl group attached to the 5-position of one of the pyridine rings. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule. This compound is of interest in various fields, including materials science, pharmaceuticals, and coordination chemistry, due to its unique structural and electronic characteristics .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of 2,2’-bipyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under mild conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO2Na) as a trifluoromethylating agent .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)-2,2’-bipyridine may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-throughput screening and optimization of reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: 5-(Trifluoromethyl)-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology and Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules. 5-(Trifluoromethyl)-2,2’-bipyridine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic and optoelectronic devices .
作用机制
The mechanism of action of 5-(Trifluoromethyl)-2,2’-bipyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and altering the electronic environment of the binding site . This can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect .
相似化合物的比较
2,2’-Bipyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its coordination chemistry and applications.
5-(Trifluoromethyl)pyridine: Contains a single pyridine ring with a trifluoromethyl group, used in similar applications but with different properties.
Uniqueness: 5-(Trifluoromethyl)-2,2’-bipyridine is unique due to the presence of both the bipyridine core and the trifluoromethyl group, which together impart distinct electronic and steric effects. This combination enhances its utility in various applications, particularly in the formation of metal complexes and the development of advanced materials .
属性
分子式 |
C11H7F3N2 |
|---|---|
分子量 |
224.18 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9/h1-7H |
InChI 键 |
ZANKKCKPAWBLPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)

